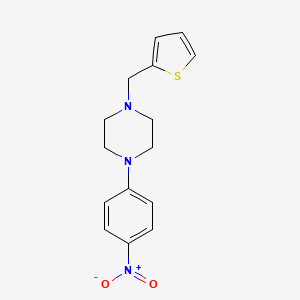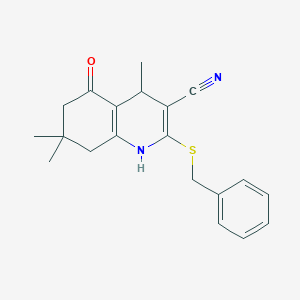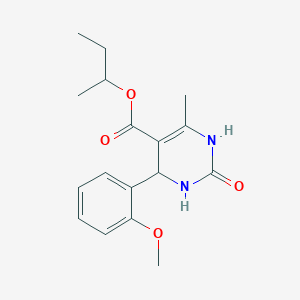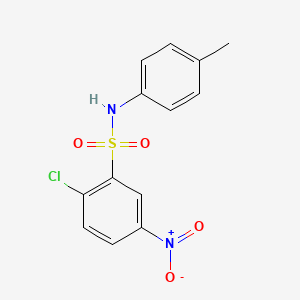![molecular formula C13H20ClNO2 B4891528 2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)
2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol is a chemical compound with the molecular formula C13H21ClNO2. It is also known by its trade name, Chlorbutol. This compound is widely used in scientific research due to its unique properties and applications. In
Mécanisme D'action
The exact mechanism of action of 2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It may also have neuroprotective effects and improve cognitive function. Additionally, it has been shown to have antimicrobial properties and may be effective against various types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol in lab experiments is its versatility. It can be used as a preservative, solvent, and stabilizer in the production of various chemicals. It is also relatively inexpensive and widely available. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential effects on cell growth and proliferation.
Orientations Futures
There are many potential future directions for research on 2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol. One area of interest is its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is a need for more research on the safety and toxicity of 2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol, particularly with regard to its potential use in pharmaceutical and cosmetic products.
Méthodes De Synthèse
2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol can be synthesized through several methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol with 1-bromo-4-(2-hydroxyethyl)butane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form 2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol.
Applications De Recherche Scientifique
2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol has a wide range of applications in scientific research. It is commonly used as a preservative in various pharmaceutical and cosmetic products. It is also used as a solvent and stabilizer in the production of various chemicals. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-(4-chloro-3-methylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-11-10-12(4-5-13(11)14)17-9-3-2-6-15-7-8-16/h4-5,10,15-16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHTVZMINSLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCNCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)

![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)

amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![3-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4891505.png)
![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B4891511.png)
![2,2,3,3-tetrafluoro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]succinamide](/img/structure/B4891515.png)

![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)